4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one dihydrochloride is a chemical compound with the molecular formula C10H21Cl2N3O2 and a molecular weight of 286.2 g/mol . This compound is known for its unique structure, which includes a pyrrolidinone ring and a morpholine moiety. It is commonly used in various scientific research applications due to its versatile chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been known to target lysosomes
Mode of Action
It’s worth noting that similar compounds have been used in the synthesis of fluorescent probes for hydrogen sulfide imaging in living cells . This suggests that the compound may interact with its targets to facilitate the detection of certain biochemical entities.
Biochemical Pathways
Given its potential use in the synthesis of fluorescent probes, it may be involved in pathways related to cellular imaging and diagnostics .
Pharmacokinetics
Similar compounds have been studied using high-performance liquid chromatography, gas chromatography, and thin-layer chromatography. These methods enable researchers to study the pharmacokinetics and metabolism of such compounds in biological systems.
Result of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one dihydrochloride. It’s worth noting that similar compounds have been studied under various conditions, suggesting that factors such as temperature, pH, and the presence of other chemical entities could potentially influence their action .
Biochemical Analysis
Biochemical Properties
4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates . Additionally, it can bind to specific receptors on cell membranes, modulating signal transduction pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the target. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular processes, including changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance certain biochemical pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . These findings highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . The compound can also affect metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and potential side effects .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be affected by targeting signals and post-translational modifications that direct it to specific organelles. These localization patterns are crucial for understanding the compound’s mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one dihydrochloride typically involves the reaction of 4-amino-2-pyrrolidinone with 2-(morpholin-4-yl)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or morpholine groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one dihydrochloride is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)morpholine: This compound shares the morpholine moiety and is used in similar applications.
Pyrrolidine-2-one derivatives: These compounds have a similar pyrrolidinone ring and are used in various chemical and biological studies.
Uniqueness
4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one dihydrochloride is unique due to its combination of the pyrrolidinone ring and morpholine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
4-amino-1-(2-morpholin-4-ylethyl)pyrrolidin-2-one;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2.2ClH/c11-9-7-10(14)13(8-9)2-1-12-3-5-15-6-4-12;;/h9H,1-8,11H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALDLNPSQLAHMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CC(CC2=O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.